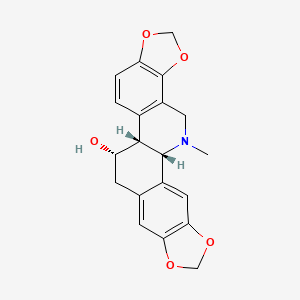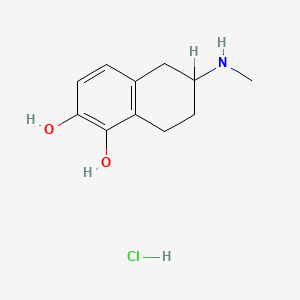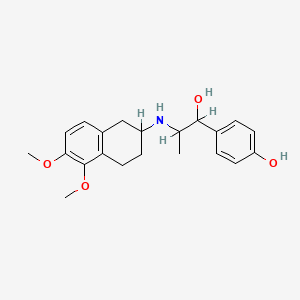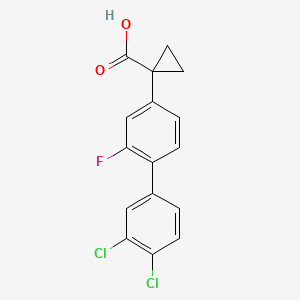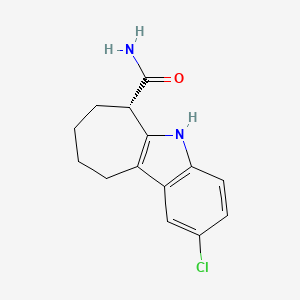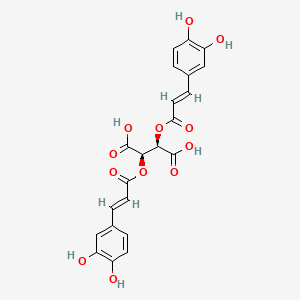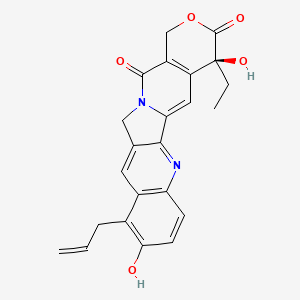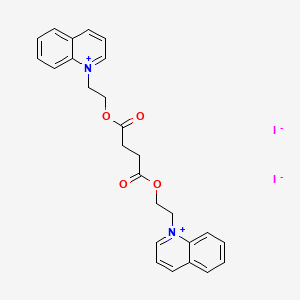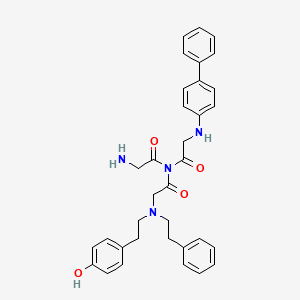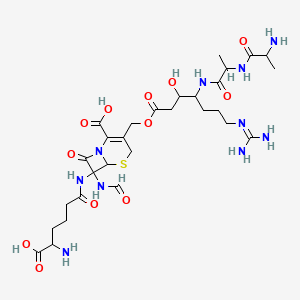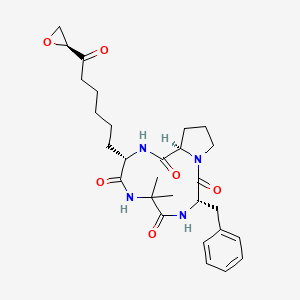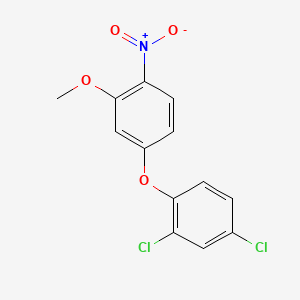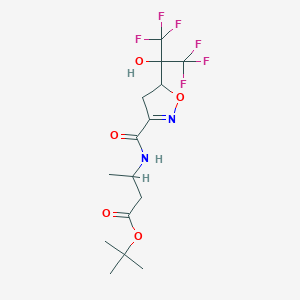
CBM 301940
Overview
Description
CBM 301940 is a potent malonyl-CoA decarboxylase inhibitor. It is known for its ability to suppress malonyl-CoA degradation and fatty acid oxidation in isolated rat hearts, leading to a secondary increase in glucose oxidation . This compound is orally bioavailable and has shown promise in improving cardiac function during reperfusion of ischemic isolated rat hearts .
Preparation Methods
The synthesis of CBM 301940 involves several steps. The chemical name of this compound is tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product .
Chemical Reactions Analysis
CBM 301940 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
CBM 301940 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of malonyl-CoA decarboxylase and its effects on metabolic pathways.
Biology: The compound is used to investigate the role of malonyl-CoA decarboxylase in various biological processes, including fatty acid metabolism and glucose oxidation.
Mechanism of Action
CBM 301940 exerts its effects by inhibiting malonyl-CoA decarboxylase, an enzyme involved in the degradation of malonyl-CoA. By inhibiting this enzyme, this compound suppresses the degradation of malonyl-CoA, leading to a decrease in fatty acid oxidation and an increase in glucose oxidation . This mechanism is particularly beneficial in improving cardiac function during reperfusion of ischemic hearts .
Comparison with Similar Compounds
CBM 301940 is unique in its potent inhibition of malonyl-CoA decarboxylase. Similar compounds include other malonyl-CoA decarboxylase inhibitors, such as:
CBM 301941: Another potent inhibitor with similar effects on malonyl-CoA degradation and fatty acid oxidation.
CBM 301942: A compound with a slightly different chemical structure but similar inhibitory effects on malonyl-CoA decarboxylase.
CBM 301943: Known for its ability to inhibit malonyl-CoA decarboxylase and improve cardiac function during reperfusion. These compounds share similar mechanisms of action but may differ in their potency, bioavailability, and specific applications.
Properties
IUPAC Name |
tert-butyl 3-[[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F6N2O5/c1-7(5-10(24)27-12(2,3)4)22-11(25)8-6-9(28-23-8)13(26,14(16,17)18)15(19,20)21/h7,9,26H,5-6H2,1-4H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPVPWWNQIKSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)NC(=O)C1=NOC(C1)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


